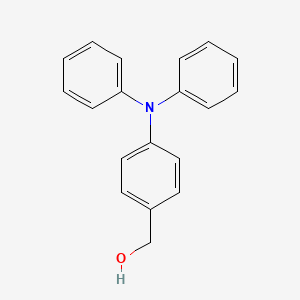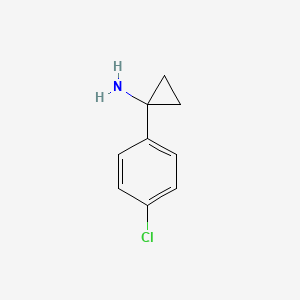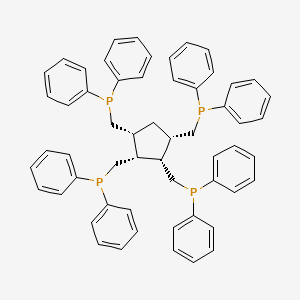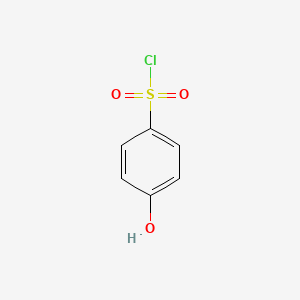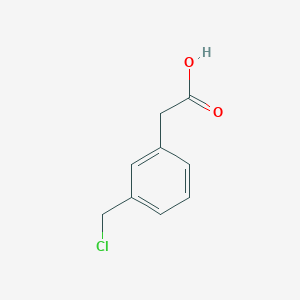
(3-Chloromethyl-phenyl)-acetic acid
Descripción general
Descripción
“(3-Chloromethyl-phenyl)-acetic acid” is an organoboron compound . It is an important reagent in organic synthesis, commonly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions . This compound has also been investigated for its potential use in the development of new drugs and materials due to its unique chemical properties.
Synthesis Analysis
The most common method for synthesizing this compound is via the reaction between phenylboronic acid and 3-chloro-1,2-propanediol in the presence of a base, such as potassium carbonate . Protodeboronation of pinacol boronic esters is not well developed .Molecular Structure Analysis
The molecular formula of “(3-Chloromethyl-phenyl)-acetic acid” is C7H8BClO2 . It has a molecular weight of 170.40100 .Chemical Reactions Analysis
This compound is highly valuable in organic synthesis. Protodeboronation of pinacol boronic esters is not well developed . Paired with a Matteson–CH2–homologation, it allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
“(3-Chloromethyl-phenyl)-acetic acid” exists as a white crystalline solid. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and insoluble in nonpolar solvents such as hexane and benzene .Aplicaciones Científicas De Investigación
Organic Synthesis Applications Acetic acid derivatives, including those with chloromethyl-phenyl groups, are pivotal in organic synthesis, serving as intermediates in the formation of complex molecules. For instance, the study on the Direct versus Water-Mediated Protodecarboxylation of Acetic Acid Catalyzed by Group 10 Carboxylates shows the utility of acetic acid derivatives in facilitating decarboxylation reactions, which are fundamental in organic synthesis (Woolley et al., 2014). These reactions are crucial for the formation of organometallic species, which have wide applications in creating complex organic molecules.
Material Science and Catalysis In material science, acetic acid derivatives play a role in the development of novel materials and catalysts. The Synthesis and Reactivity towards Carbon Monoxide of an Optically Active Endo Five-Membered Ortho-cyclopalladated Imine research highlights the synthesis of complex structures using acetic acid derivatives, demonstrating their role in catalysis and the development of new material properties (Albert et al., 2007).
Biomedical Research In the biomedical domain, the structural modification of acetic acid derivatives has been explored for developing new therapeutic agents. Studies such as the Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives show the potential of acetic acid derivatives in medicinal chemistry for creating compounds with desirable biological activities (Rani et al., 2014). These derivatives could serve as a basis for designing drugs with specific pharmacological profiles.
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(chloromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHOTCMBWZKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437996 | |
| Record name | [3-(Chloromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloromethyl-phenyl)-acetic acid | |
CAS RN |
857165-45-8 | |
| Record name | [3-(Chloromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



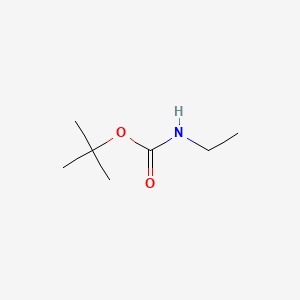
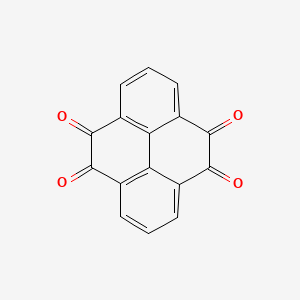

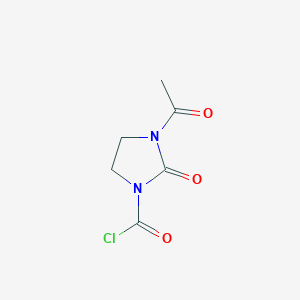
![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
